Cas no 3651-15-8 (3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF)
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF Chemical and Physical Properties
Names and Identifiers
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- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
- 3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF
- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in THF
- 3651-15-8
- NOUPSWIVVJVDMH-UHFFFAOYSA-M
- 3,3-dimethylbutylmagnesium chloride
- SCHEMBL582317
- 3,3-Dimethyl-1-butylmagnesium chloride .5M THF
- (3,3-Dimethylbutyl)magnesium chloride
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- MDL: MFCD06201578
- Inchi: 1S/C6H13.ClH.Mg/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q;;+1/p-1
- InChI Key: NOUPSWIVVJVDMH-UHFFFAOYSA-M
- SMILES: C(C[Mg]Cl)C(C)(C)C
Computed Properties
- Exact Mass: 144.0556198g/mol
- Monoisotopic Mass: 144.0556198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 38.3
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022827-50ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |
3651-15-8 | 97% | 50ml |
£237.00 | 2022-03-01 | |
| Fluorochem | 022827-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |
3651-15-8 | 97% | 100ml |
£376.00 | 2022-03-01 | |
| abcr | AB167354-50 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 50 ml |
€381.20 | 2023-09-15 | ||
| abcr | AB167354-100 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 100 ml |
€598.30 | 2024-04-17 | ||
| abcr | AB518347-50 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in 2-MeTHF |
3651-15-8 | 50 ml |
€364.80 | 2023-09-02 | ||
| abcr | AB518347-100 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |
3651-15-8 | 100 ml |
€724.10 | 2024-04-17 | ||
| abcr | AB518347-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |
3651-15-8 | 100ml |
€724.10 | 2025-02-20 | ||
| abcr | AB167354-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 100ml |
€598.30 | 2025-04-19 |
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF Suppliers
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
3,3-Dimethylbutylmagnesium Chloride: A Comprehensive Overview
In the realm of organometallic chemistry, 3,3-Dimethylbutylmagnesium Chloride (CAS No. 3651-15-8) stands as a pivotal compound with significant applications in various chemical syntheses. This reagent, often abbreviated as DMBMgCl, is a member of the Grignard reagent family and is widely utilized in the construction of complex organic molecules. Its structure comprises a magnesium atom bonded to a 3,3-dimethylbutyl group and a chloride ion, making it highly reactive and versatile in organic transformations.
The synthesis of DMBMgCl typically involves the reaction of magnesium metal with 3,3-dimethylbutyl chloride in an ether solvent, such as 2-MeTHF (2-methyltetrahydrofuran). The choice of solvent is critical as it influences the stability and reactivity of the Grignard reagent. Recent studies have highlighted the importance of solvent polarity and its interaction with the magnesium center, which can significantly affect the reaction kinetics and selectivity. For instance, researchers have demonstrated that polar aprotic solvents like THF or DME can enhance the nucleophilicity of Grignard reagents by stabilizing the transition state during nucleophilic attacks.
One of the most notable applications of DMBMgCl is in the formation of carbon-carbon bonds through nucleophilic addition reactions. This compound is particularly effective in alkylation reactions with carbonyl compounds such as ketones, aldehydes, and esters. A recent study published in *Organic Process Research & Development* explored the use of DMBMgCl in the synthesis of α-amino ketones, which are crucial intermediates in pharmaceutical chemistry. The authors reported that this reagent not only provided excellent yields but also exhibited high selectivity due to its steric bulkiness.
Another area where DMBMgCl has found extensive use is in the construction of terpenoid frameworks. Terpenoids are a class of natural products with diverse biological activities, including anticancer and antimalarial properties. By employing DMBMgCl in tandem with other Grignard reagents, chemists have been able to construct complex terpenoid skeletons with unprecedented efficiency. For example, a research team from the University of California reported the synthesis of several diterpenoids using a stepwise Grignard addition strategy involving DMBMgCl, which allowed for precise control over stereochemistry and regioselectivity.
Recent advancements in asymmetric catalysis have also brought attention to DMBMgCl as a potential tool for enantioselective syntheses. By combining this reagent with chiral ligands or catalysts, chemists have achieved high enantiomeric excess (ee) in various reactions. A study published in *Nature Communications* demonstrated that when used in conjunction with a chiral phosphine ligand, DMBMgCl could facilitate enantioselective additions to prochiral ketones, paving the way for the synthesis of chiral pharmaceuticals.
In addition to its role as a Grignard reagent, DMBMgCl has also been explored for its potential in polymer chemistry. Researchers have investigated its use as an initiator for living polymerization reactions under controlled conditions. A team from Kyoto University reported that by using DMBMgCl as an initiator for ring-opening polymerization (ROP) of cyclic esters, they were able to produce polymers with well-defined architectures and tunable molecular weights.
The stability and handling of DMBMgCl are critical considerations given its reactive nature. Storage under inert conditions is essential to prevent hydrolysis or oxidation. Recent studies have also examined the possibility of stabilizing Grignard reagents through encapsulation techniques or by incorporating them into mesoporous materials. These innovations aim to enhance their shelf life while maintaining their reactivity for large-scale applications.
In conclusion, 3,3-Dimethylbutylmagnesium Chloride (CAS No. 3651-15-8) remains a cornerstone compound in organic synthesis due to its unique chemical properties and versatility. Its applications span across pharmaceuticals, natural product synthesis, asymmetric catalysis, and polymer chemistry. As research continues to uncover new reaction pathways and optimization strategies for this reagent, its role in advancing chemical science is expected to grow even further.
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